molecular formula C32H44FN3O4 B605243 4-Oxazolecarboxamide, N-(4-cyclohexylbutyl)-2-((1R,2S,3R,4S)-3-((2-(3-(ethylamino)-3-oxopropyl)-5-fluorophenyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)- CAS No. 847665-57-0

4-Oxazolecarboxamide, N-(4-cyclohexylbutyl)-2-((1R,2S,3R,4S)-3-((2-(3-(ethylamino)-3-oxopropyl)-5-fluorophenyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-

Cat. No.: B605243
CAS No.: 847665-57-0
M. Wt: 553.72
InChI Key: SMRVPYBARLEVOK-HRLCWXNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGN-204396 is an antagonist that selectively blocks the activity of prostamides (prostaglandin-ethanolamides).

Scientific Research Applications

Synthesis and Chemical Properties

  • Reductive Ring Opening for Carbohydrate Synthesis : A study by Cossy et al. (1995) explored the use of electron transfer for reductive oxa ring opening in 7-oxabicyclo[2.2.1]heptan-2-ones, which are structurally related to the queried compound. This method aided in synthesizing C-alpha-D-galactopyranosides of carbapentopyranoses, highlighting its utility in carbohydrate chemistry (Cossy et al., 1995).

  • Stereoselective Total Synthesis : Nativi et al. (1989) conducted research on the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.0^2,4]octan-6-one acetals, closely related to the compound . This work contributed to the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, underlining its significance in synthetic chemistry (Nativi et al., 1989).

Application in Medicinal Chemistry

  • Synthesis of Research Chemicals : McLaughlin et al. (2016) identified and characterized N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound structurally related to the queried chemical. This study highlighted its potential use as a research chemical and emphasized the importance of accurate identification in medicinal chemistry (McLaughlin et al., 2016).

  • Anticancer Activity : Research by Pachuta-Stec and Szuster-Ciesielska (2015) synthesized new N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)-7-oxabicyclo-[2.2.1]heptane-2-carboxylic acid as norcantharadin analogs, similar to the compound . This study focused on their anticancer activity, particularly against the human hepatoma cell line Hep3B, demonstrating the compound's relevance in cancer research (Pachuta-Stec & Szuster-Ciesielska, 2015).

  • Identification of New Psychoactive Substances : Wang et al. (2022) identified new psychoactive substances structurally related to the queried compound. Their identification in forensic science is crucial for public health and safety (Wang et al., 2022).

Properties

CAS No.

847665-57-0

Molecular Formula

C32H44FN3O4

Molecular Weight

553.72

IUPAC Name

4-Oxazolecarboxamide, N-(4-cyclohexylbutyl)-2-((1R,2S,3R,4S)-3-((2-(3-(ethylamino)-3-oxopropyl)-5-fluorophenyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-

InChI

1S/C32H44FN3O4/c1-2-34-29(37)16-12-22-11-13-24(33)18-23(22)19-25-27-14-15-28(40-27)30(25)32-36-26(20-39-32)31(38)35-17-7-6-10-21-8-4-3-5-9-21/h11,13,18,20-21,25,27-28,30H,2-10,12,14-17,19H2,1H3,(H,34,37)(H,35,38)/t25-,27-,28+,30-/m0/s1

InChI Key

SMRVPYBARLEVOK-HRLCWXNKSA-N

SMILES

CCNC(=O)CCc1ccc(cc1C[C@H]2[C@@H]3CC[C@H]([C@H]2c4nc(co4)C(=O)NCCCCC5CCCCC5)O3)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGN-204396, AGN204396, AGN 204396, UNII-GBR3Z00HUV

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxazolecarboxamide, N-(4-cyclohexylbutyl)-2-((1R,2S,3R,4S)-3-((2-(3-(ethylamino)-3-oxopropyl)-5-fluorophenyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-
Reactant of Route 2
Reactant of Route 2
4-Oxazolecarboxamide, N-(4-cyclohexylbutyl)-2-((1R,2S,3R,4S)-3-((2-(3-(ethylamino)-3-oxopropyl)-5-fluorophenyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-
Reactant of Route 3
Reactant of Route 3
4-Oxazolecarboxamide, N-(4-cyclohexylbutyl)-2-((1R,2S,3R,4S)-3-((2-(3-(ethylamino)-3-oxopropyl)-5-fluorophenyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-
Reactant of Route 4
Reactant of Route 4
4-Oxazolecarboxamide, N-(4-cyclohexylbutyl)-2-((1R,2S,3R,4S)-3-((2-(3-(ethylamino)-3-oxopropyl)-5-fluorophenyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-
Reactant of Route 5
Reactant of Route 5
4-Oxazolecarboxamide, N-(4-cyclohexylbutyl)-2-((1R,2S,3R,4S)-3-((2-(3-(ethylamino)-3-oxopropyl)-5-fluorophenyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-
Reactant of Route 6
Reactant of Route 6
4-Oxazolecarboxamide, N-(4-cyclohexylbutyl)-2-((1R,2S,3R,4S)-3-((2-(3-(ethylamino)-3-oxopropyl)-5-fluorophenyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-

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